N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a fluorinated phenyl group, and a diazino pyrimidinyl sulfanyl acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Diazino Pyrimidinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the diazino pyrimidinyl core. Common reagents may include amines, aldehydes, and other nitrogen-containing compounds.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a substitution reaction, where a fluorinated aromatic compound reacts with the diazino pyrimidinyl intermediate.
Formation of the Chlorinated Methoxyphenyl Group: This step involves the chlorination and methoxylation of a phenyl ring, followed by its attachment to the intermediate compound.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target compound. This may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound’s unique structure may make it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Pathway Modulation: The compound may modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}butyramide: This compound has a butyramide group, which may result in different chemical and biological properties.
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}benzamide: This compound has a benzamide group, which may influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O4S/c1-29-20-18(22(32)30(2)23(29)33)21(28-19(27-20)12-4-7-14(25)8-5-12)35-11-17(31)26-15-10-13(24)6-9-16(15)34-3/h4-10H,11H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXKRKCKEZPQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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